REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O)C>CCOCC.O>[CH3:2][N:3]([CH2:5][C:6]1[S:7][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
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15.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture was prepared
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature for about four hours after which time the solvent
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
was removed in vacuo in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
|
Type
|
CUSTOM
|
Details
|
formed in the above reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with an equal volume of water
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
TEMPERATURE
|
Details
|
the aqueous layer cooled to a temperature in the range of 0°-5° C
|
Type
|
ADDITION
|
Details
|
Solid potassium carbonate was added until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a basic reaction to litmus
|
Type
|
CUSTOM
|
Details
|
An oil separated
|
Type
|
EXTRACTION
|
Details
|
The oily layer was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The ether was removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1SC=C(N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |